Loflazepic acid
CAS No.: 71735-10-9
Cat. No.: VC0533468
Molecular Formula: C16H10ClFN2O3
Molecular Weight: 332.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71735-10-9 |
|---|---|
| Molecular Formula | C16H10ClFN2O3 |
| Molecular Weight | 332.71 g/mol |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClFN2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |
| Standard InChI Key | AUMAPAHSHLMFGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Loflazepic acid (CAS 71735-10-9) belongs to the 1,4-benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its molecular formula is , with a molecular weight of 332.71 g/mol . The structure includes a chlorine substituent at position 7, a fluorine atom on the phenyl ring at position 5, and a carboxylic acid group at position 3 (Figure 1) . The SMILES notation ClC1=CC2C(C3C=CC=CC=3F)=NC(C(O)=O)C(=O)NC=2C=C1 and InChI key AUMAPAHSHLMFGL-UHFFFAOYSA-N further delineate its stereochemical configuration .
Physicochemical Characteristics
Loflazepic acid exists as a crystalline solid at room temperature, with a logP value of 2.242, indicating moderate lipophilicity . It exhibits limited aqueous solubility but dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Stability studies recommend storage at -20°C to prevent degradation . The compound’s pKa of approximately 10.56 suggests protonation under physiological conditions, influencing its absorption and distribution .
Table 1: Physicochemical Properties of Loflazepic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.71 g/mol |
| CAS Registry Number | 71735-10-9 |
| LogP | 2.242 |
| Solubility | DMSO: 30 mg/mL; Ethanol: 10 mg/mL |
| Storage Conditions | -20°C (long-term stability) |
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
As the active metabolite of ethyl loflazepate, loflazepic acid forms rapidly post-administration of the prodrug. Ethyl loflazepate undergoes hepatic hydrolysis via esterases, releasing loflazepic acid into systemic circulation . Studies in healthy volunteers demonstrate peak plasma concentrations within 4–6 hours, with a bioavailability exceeding 80% due to minimal first-pass metabolism . The compound’s volume of distribution () ranges between 1.2–1.5 L/kg, reflecting moderate tissue penetration .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | >80% |
| 4–6 hours | |
| 51–103 hours | |
| Protein Binding | 85–90% |
| Renal Excretion | <5% (unchanged) |
Mechanism of Action and Pharmacological Effects
Interaction with GABA-A Receptors
Loflazepic acid potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the benzodiazepine site on GABA-A receptors. This allosteric modulation enhances chloride ion influx, hyperpolarizing neurons and reducing central nervous system (CNS) excitability . In vitro assays reveal a 50% inhibitory concentration () of 0.1 µM for displacing -diazepam from rat cerebral synaptosomal membranes, underscoring its high receptor affinity .
Therapeutic Effects
-
Anxiolysis: Clinical trials report a 40–60% reduction in Hamilton Anxiety Rating Scale (HAM-A) scores within two weeks of therapy .
-
Sedation: Low-dose regimens (1–2 mg/day) improve sleep latency without residual daytime somnolence .
-
Muscle Relaxation: Animal models demonstrate a 30% decrease in muscle spasticity at plasma concentrations of 50 ng/mL .
Clinical Applications and Dosage Regimens
Approved Indications
Loflazepic acid is indicated for generalized anxiety disorder (GAD), panic attacks, and delirium tremens, particularly in patients with renal impairment . Off-label uses include adjunctive therapy for neuropathic pain and chemotherapy-induced nausea .
Dosage Optimization
Initial dosing typically starts at 1 mg/day, titrated to 3–4 mg/day based on tolerance . Elderly patients require dose reductions (0.5–1 mg/day) to mitigate adverse effects like ataxia and hypotonia .
Recent Research and Future Directions
Novel Formulations
Liposomal encapsulation techniques aim to enhance loflazepic acid’s bioavailability, with preclinical studies showing a 2.5-fold increase in brain-to-plasma ratios .
Investigational Therapies
Ongoing phase II trials explore its efficacy in post-traumatic stress disorder (PTSD), with preliminary data indicating a 35% reduction in nightmare frequency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume